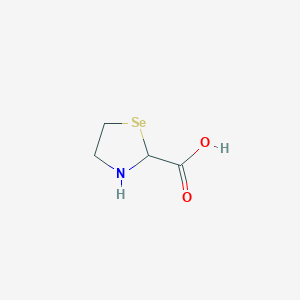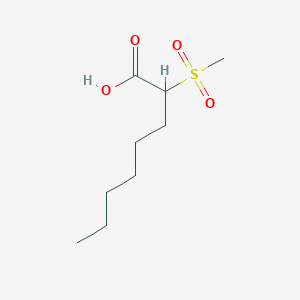![molecular formula C21H42N2O3 B14479491 Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- CAS No. 66161-56-6](/img/structure/B14479491.png)
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is a chemical compound with the molecular formula C21H42N2O2. It is known for its unique structure, which includes a tetradecanamide backbone linked to a morpholine ring through a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- typically involves the reaction of tetradecanoic acid with a morpholine derivative. The process generally includes the following steps:
Activation of Tetradecanoic Acid: This step involves converting tetradecanoic acid into an activated ester or acid chloride.
Amidation Reaction: The activated tetradecanoic acid is then reacted with N-(3-aminopropyl)morpholine to form the desired amide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and the amide linkage play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-Morpholinyl)propyl]tetradecanamide: Similar structure but without the oxido group.
N-[3-(4-Oxido-4-morpholinyl)propyl]dodecanamide: Similar structure with a shorter alkyl chain.
Uniqueness
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is unique due to the presence of the oxido group on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Properties
CAS No. |
66161-56-6 |
|---|---|
Molecular Formula |
C21H42N2O3 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
N-[3-(4-oxidomorpholin-4-ium-4-yl)propyl]tetradecanamide |
InChI |
InChI=1S/C21H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(24)22-15-13-16-23(25)17-19-26-20-18-23/h2-20H2,1H3,(H,22,24) |
InChI Key |
STYCFTQPURZRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+]1(CCOCC1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


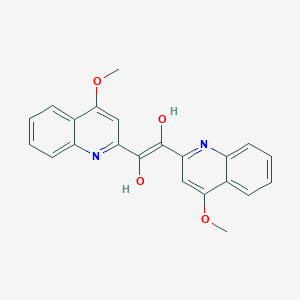


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
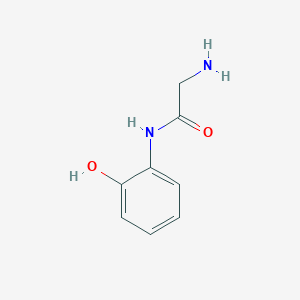
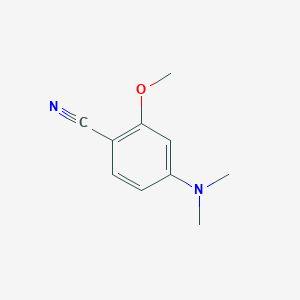
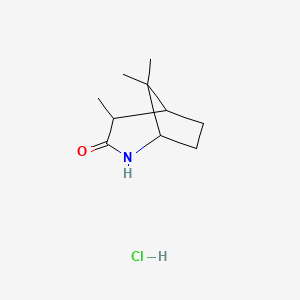

![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)

